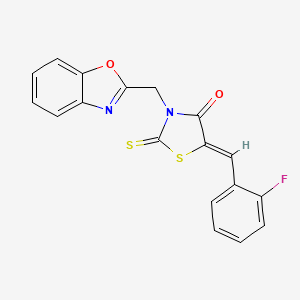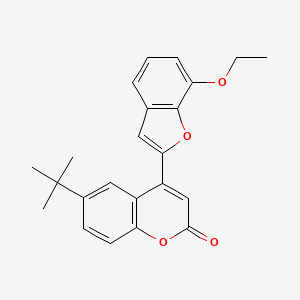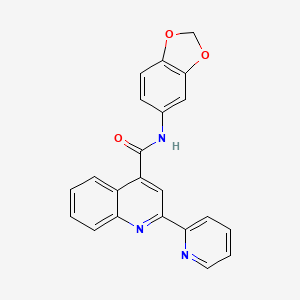
(5Z)-3-(1,3-benzoxazol-2-ylmethyl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-(1,3-benzoxazol-2-ylmethyl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a benzoxazole and a fluorobenzylidene moiety, contributes to its potential pharmacological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(1,3-benzoxazol-2-ylmethyl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Benzoxazole Moiety: This can be achieved by the condensation of o-aminophenol with a suitable carboxylic acid or its derivative.
Synthesis of the Thiazolidinone Core: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with a haloketone.
Introduction of the Fluorobenzylidene Group: This step involves the condensation of the thiazolidinone intermediate with a fluorobenzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the benzylidene double bond, converting it to a single bond and potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, nucleophiles such as amines or thiols
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction might produce a saturated thiazolidinone derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5Z)-3-(1,3-benzoxazol-2-ylmethyl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. Studies on similar thiazolidinone derivatives have shown promising results in inhibiting the growth of bacteria, reducing inflammation, and inducing apoptosis in cancer cells.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5Z)-3-(1,3-benzoxazol-2-ylmethyl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one would likely involve interactions with specific molecular targets, such as enzymes or receptors. The benzoxazole and thiazolidinone moieties may bind to active sites, inhibiting enzyme activity or modulating receptor function. The fluorobenzylidene group could enhance the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores, such as 2-thioxo-4-thiazolidinone, exhibit comparable biological activities.
Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole share the benzoxazole moiety and have been studied for their antimicrobial and anticancer properties.
Fluorobenzylidene Compounds: Fluorobenzylidene derivatives, such as 2-fluorobenzylidene malononitrile, are known for their potential in medicinal chemistry.
Uniqueness
The uniqueness of (5Z)-3-(1,3-benzoxazol-2-ylmethyl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of these three functional groups, which may confer enhanced biological activity and specificity compared to other similar compounds.
Propiedades
Fórmula molecular |
C18H11FN2O2S2 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(5Z)-3-(1,3-benzoxazol-2-ylmethyl)-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H11FN2O2S2/c19-12-6-2-1-5-11(12)9-15-17(22)21(18(24)25-15)10-16-20-13-7-3-4-8-14(13)23-16/h1-9H,10H2/b15-9- |
Clave InChI |
VABRIJCMKWMHPP-DHDCSXOGSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=NC4=CC=CC=C4O3)F |
SMILES canónico |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC3=NC4=CC=CC=C4O3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-methyl-2-({4-methyl-5-[(2-methylphenyl)carbamoyl]pyrimidin-2-yl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B15098552.png)


![9-Bromo-5-[4-(propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15098577.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B15098580.png)
![5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15098584.png)
![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15098587.png)
![5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine](/img/structure/B15098594.png)
![9-(4-chlorophenyl)-14-benzylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-piperidine]](/img/structure/B15098595.png)
![4-{[(3-Bromo-4-methoxyphenyl)methylidene]amino}benzoic acid](/img/structure/B15098600.png)

![4-(propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15098607.png)
![N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B15098609.png)
![2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B15098625.png)
